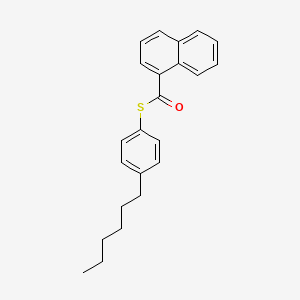
S-(4-Hexylphenyl) naphthalene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Hexylphenyl) naphthalene-1-carbothioate is an organic compound that belongs to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Hexylphenyl) naphthalene-1-carbothioate typically involves the reaction of 4-hexylphenol with naphthalene-1-carbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
S-(4-Hexylphenyl) naphthalene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
S-(4-Hexylphenyl) naphthalene-1-carbothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of S-(4-Hexylphenyl) naphthalene-1-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- S-(4-Methylphenyl) naphthalene-1-carbothioate
- S-(4-Ethylphenyl) naphthalene-1-carbothioate
- S-(4-Propylphenyl) naphthalene-1-carbothioate
Uniqueness
S-(4-Hexylphenyl) naphthalene-1-carbothioate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The hexyl group provides distinct hydrophobic interactions that can enhance the compound’s binding affinity to certain molecular targets .
Properties
CAS No. |
24197-81-7 |
|---|---|
Molecular Formula |
C23H24OS |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
S-(4-hexylphenyl) naphthalene-1-carbothioate |
InChI |
InChI=1S/C23H24OS/c1-2-3-4-5-9-18-14-16-20(17-15-18)25-23(24)22-13-8-11-19-10-6-7-12-21(19)22/h6-8,10-17H,2-5,9H2,1H3 |
InChI Key |
YRQUOKBSXAMANC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)SC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


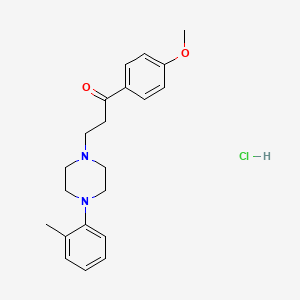
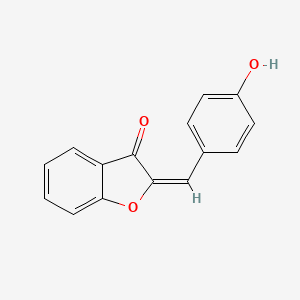
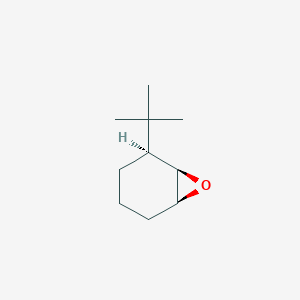
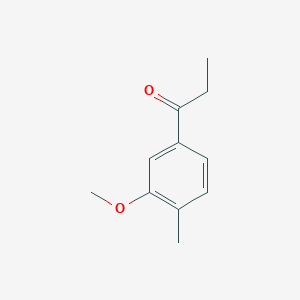

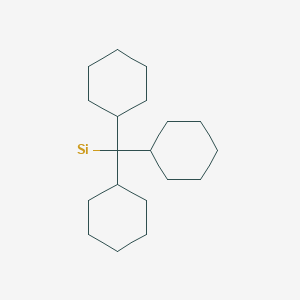
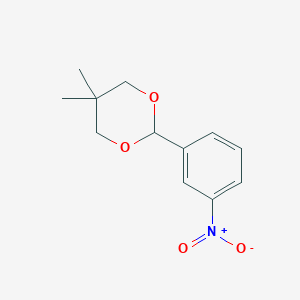
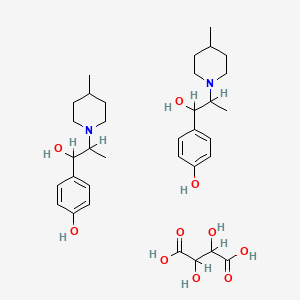
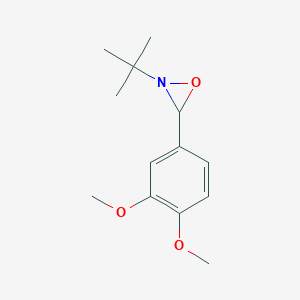
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)

![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)

